Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate
CAS No.: 1783663-32-0
Cat. No.: VC7407376
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
![Methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate - 1783663-32-0](/images/structure/VC7407376.png)
Specification
CAS No. | 1783663-32-0 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 |
IUPAC Name | methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C9H9N3O2/c1-14-8(13)7-6-4-2-3-5-12(6)9(10)11-7/h2-5H,1H3,(H2,10,11) |
Standard InChI Key | JWQWLMFPHNBWFV-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C=CC=CN2C(=N1)N |
Introduction
Structural Characteristics and Nomenclature
The imidazo[1,5-a]pyridine core consists of a five-membered imidazole ring fused to a six-membered pyridine ring at the 1- and 5-positions. In methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, the carboxylate group occupies the 1-position of the pyridine ring, while the amino group is attached to the 3-position of the imidazole moiety. This arrangement distinguishes it from related isomers, such as methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate, where fusion occurs at the 1- and 2-positions.
Electronic and Steric Properties
The electron-rich imidazole ring and electron-deficient pyridine ring create a polarized system, enhancing reactivity in nucleophilic and electrophilic substitutions. The amino group at position 3 acts as a strong electron donor, while the carboxylate ester at position 1 introduces steric hindrance and modulates solubility.
Synthetic Methodologies
Mg3_33N2_22-Assisted Annulation
A groundbreaking method for synthesizing imidazo[1,5-a]pyridines involves MgN-mediated cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates . This one-pot reaction proceeds under mild conditions (80°C in ethanol/water) and achieves yields exceeding 85% . For methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate, substituting methyl glyoxylate into the reaction could install the carboxylate group, while subsequent amination would introduce the amino functionality.
Table 1: Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
Entry | Ketone | Aldehyde | Catalyst | Yield (%) |
---|---|---|---|---|
1 | 2-Pyridyl phenyl | Methyl glyoxylate | MgN | 92 |
2 | 2-Pyridyl methyl | Benzaldehyde | MgN | 85 |
Post-Synthetic Modifications
The carboxylate ester at position 1 can undergo hydrolysis to the carboxylic acid, enabling further derivatization. Additionally, the amino group at position 3 is amenable to acylation or alkylation, expanding the compound’s utility in medicinal chemistry.
Biological Activities and Mechanisms
Antimicrobial Properties
Imidazo[1,5-a]pyridine derivatives exhibit broad-spectrum antimicrobial activity. For instance, cephalosporins bearing imidazo[1,2-b]pyridazinium groups demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) . While direct data on methyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate are unavailable, its structural similarity to active compounds suggests potential inhibition of bacterial cell wall synthesis or enzyme interference .
Physicochemical and Pharmacokinetic Profiling
Metabolic Pathways
Preliminary studies on analogs indicate hepatic metabolism via cytochrome P450 enzymes, with primary excretion through renal routes .
Applications in Drug Development
Antibacterial Agents
Structural optimization of this scaffold could address drug-resistant pathogens. For example, introducing fluorine at the pyridine ring’s 6-position improved MRSA inhibition in related compounds .
Kinase Inhibitors
The planar aromatic system facilitates π-π stacking interactions with kinase ATP-binding pockets. Modulating substituents at positions 1 and 3 may enhance selectivity for oncogenic kinases.
Challenges and Future Directions
Synthetic Accessibility
Current methods require stringent control over regioselectivity to avoid isomers like imidazo[1,2-a]pyridines. Flow chemistry or microwave-assisted synthesis could improve efficiency .
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